2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

Description

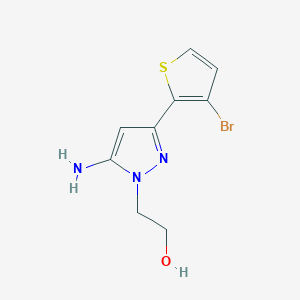

2-(5-Amino-3-(3-bromothiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol (CAS: 1339731-57-5) is a pyrazole-based compound featuring a 3-bromothiophene substituent at position 3 of the pyrazole ring and a 2-hydroxyethyl group at position 1. The molecular weight is 288.16 g/mol, and it is reported with 98% purity . This compound is structurally significant due to the electron-withdrawing bromine atom on the thiophene ring, which enhances electrophilic reactivity and influences intermolecular interactions.

Properties

Molecular Formula |

C9H10BrN3OS |

|---|---|

Molecular Weight |

288.17 g/mol |

IUPAC Name |

2-[5-amino-3-(3-bromothiophen-2-yl)pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C9H10BrN3OS/c10-6-1-4-15-9(6)7-5-8(11)13(12-7)2-3-14/h1,4-5,14H,2-3,11H2 |

InChI Key |

ONJRKFJDZLUKIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Br)C2=NN(C(=C2)N)CCO |

Origin of Product |

United States |

Preparation Methods

Condensation of Pyrazole Derivatives with Bromothiophene Precursors

One of the most prevalent strategies involves the condensation of suitably substituted pyrazol-1-yl compounds with bromothiophene derivatives. This approach typically employs nucleophilic substitution or cyclization reactions to form the desired heterocyclic framework.

- Methodology:

- Starting with 5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one (or similar pyrazole precursors), the reaction with 3-bromothiophene-2-carbaldehyde or related derivatives is facilitated under basic conditions, often using potassium carbonate in N,N-dimethylformamide (DMF) as solvent.

- The process involves nucleophilic attack of the pyrazole nitrogen on the electrophilic bromothiophene derivative, followed by cyclization to form the pyrazol-1-yl linkage.

Nucleophilic Substitution and Cyclization

Another route involves the direct nucleophilic substitution of halogenated thiophene compounds with hydrazine derivatives, followed by cyclization to form the pyrazole ring.

- Procedure Details:

- Bromothiophene derivatives, such as 3-bromothiophene-2-carbaldehyde, are reacted with hydrazines or hydrazine hydrate in ethanol or DMF, leading to the formation of hydrazone intermediates.

- These intermediates undergo intramolecular cyclization under reflux conditions, yielding the pyrazole core with the bromothiophene substituent attached.

Multi-step Synthesis via Hydrazine and Nitrile Intermediates

A more elaborate method involves the synthesis of 5-aminopyrazoles through condensation of β-ketonitriles with hydrazines, followed by functionalization with bromothiophene derivatives.

Use of Protecting Groups and Sequential Functionalization

Protection of amino groups (e.g., tosylation) on pyrazole intermediates, followed by selective substitution with bromothiophene derivatives, enables precise control over the substitution pattern.

Reaction Conditions and Optimization

Mechanistic Insights

The synthesis generally proceeds via nucleophilic attack of the pyrazole nitrogen on electrophilic bromothiophene derivatives, followed by cyclization and aromatization steps. The presence of amino groups facilitates subsequent functionalization or derivatization, which is crucial for biological activity optimization.

Research Outcomes and Yields

Notes on Structural Characterization

Summary of Key Preparation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS: 956440-32-7)

- Structure : Lacks the bromine atom on the thiophene ring.

- Molecular Formula : C₉H₁₁N₃OS (MW: 209.27 g/mol).

2-[5-Amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethanol (CAS: 956751-79-4)

- Structure : Replaces thiophene with a 2-methylphenyl group.

- Molecular Formula : C₁₂H₁₅N₃O (MW: 217.27 g/mol).

- Key Differences : The phenyl group increases hydrophobicity compared to thiophene, altering solubility and membrane permeability .

2-[5-Amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol (CID: 16228461)

- Structure : Features a 3-methoxyphenyl substituent.

- Molecular Formula : C₁₂H₁₅N₃O₂ (MW: 233.27 g/mol).

Bromothiophene Derivatives

2-(5-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (CAS: 1928780-16-8)

- Structure : Bromothiophene linked to pyrazole at position 4 instead of position 3.

- Molecular Formula : C₉H₉BrN₂OS (MW: 273.15 g/mol).

- Key Differences : Altered substitution pattern may affect steric interactions in protein-binding pockets .

Antimicrobial Thiophene-Anchored Pyrazoles

- Example: 2-(3-(3-bromothiophen-2-yl)-1H-pyrazol-5-yl)phenol.

- Activity : Demonstrates antibacterial efficacy (MIC: 0.5–2.0 mg/mL against Staphylococcus aureus and Escherichia coli), attributed to the bromothiophene’s electron-deficient nature enhancing target affinity .

Biological Activity

2-(5-Amino-3-(3-bromothiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that combines a thiophene ring and a pyrazole moiety, making it a subject of interest in medicinal chemistry. Its molecular formula is C9H10BrN3OS, and it has demonstrated potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure integrates key functional groups that contribute to its biological activity:

- Molecular Formula : C9H10BrN3OS

- Molecular Weight : 288.17 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Strong inhibition |

| Pseudomonas aeruginosa | Weak inhibition |

Studies suggest that the presence of the bromothiophene ring enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50) |

|---|---|---|

| HepG2 (Liver Cancer) | 15.2 | Higher than Doxorubicin (10 µM) |

| MCF7 (Breast Cancer) | 12.8 | Comparable to Doxorubicin |

| PC3 (Prostate Cancer) | 18.5 | Higher than Doxorubicin |

| HCT116 (Colon Cancer) | 14.0 | Comparable to Doxorubicin |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Receptor Modulation : It may act on specific receptors that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study by Burguete et al. synthesized a series of pyrazole derivatives, including this compound, and evaluated their antibacterial activities against common pathogens such as E. coli and S. aureus. The results indicated that modifications in the thiophene structure significantly influenced antimicrobial potency .

Study 2: Anticancer Properties

In a comparative analysis, Chovatia et al. tested various pyrazole derivatives for anticancer activity. The findings demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on multiple cancer cell lines, with mechanisms involving apoptosis induction being further explored .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(5-amino-3-(3-bromothiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol, and how can yield and purity be maximized?

Methodological Answer:

The compound is synthesized via multi-step reactions involving condensation of 3-bromothiophene derivatives with hydrazine hydrate under alkaline conditions. Key steps include:

- Cyclization : Reacting 3-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate in ethanol under reflux (5–8 hours) to form the pyrazole core .

- Functionalization : Introducing the ethanol moiety via nucleophilic substitution or alkylation, monitored by TLC for intermediate validation .

- Purification : Crystallization from ethanol or DMSO to achieve >95% purity, with yields optimized by controlling pH (8–9) and temperature (70–80°C) .

Critical Parameters : Excess hydrazine (1.2–1.5 eq) improves cyclization efficiency, while slow cooling during crystallization minimizes impurity incorporation .

Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the pyrazole ring (δ 6.8–7.5 ppm for thiophene protons; δ 150–160 ppm for pyrazole carbons) and ethanol moiety (δ 3.6–4.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 288.16 (calculated for CHBrNOS) .

- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves stereoelectronic effects, with R-factor < 0.05 for high-confidence structural determination .

Advanced: How can regioselectivity challenges during pyrazole ring formation be addressed?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electronic Control : Use electron-withdrawing groups (e.g., bromine on thiophene) to direct hydrazine attack to the β-position of the thiophene ring .

- Catalytic Modulation : Copper(I)-catalyzed cycloaddition (click chemistry) ensures precise regioselectivity, as seen in analogous triazole syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction specificity by stabilizing transition states .

Advanced: What methodologies are used to evaluate its biological activity, particularly antimicrobial effects?

Methodological Answer:

- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) testing against S. aureus and E. coli (range: 12.5–50 µg/mL) via broth microdilution .

- Mechanistic Studies : Molecular docking (AutoDock Vina) predicts binding to bacterial enoyl-ACP reductase (FabI), validated via enzyme inhibition assays (IC < 10 µM) .

- Cytotoxicity Profiling : MTT assays on mammalian cells (e.g., HEK293) ensure selective toxicity (SI > 10) .

Advanced: How can contradictory data in biological activity studies be resolved?

Methodological Answer:

Contradictions often arise from impurities or assay variability:

- Purity Validation : HPLC with UV detection (λ = 254 nm) confirms >98% purity; impurities >2% skew MIC results .

- Orthogonal Assays : Compare disk diffusion (zone of inhibition) vs. microdilution to rule out false positives .

- Structural Confounders : Verify bromothiophene orientation via H-H COSY NMR; misalignment reduces target affinity .

Advanced: What computational approaches predict electronic properties relevant to reactivity?

Methodological Answer:

- DFT Calculations : Gaussian 09 simulations at B3LYP/6-31G* level calculate HOMO-LUMO gaps (ΔE ≈ 4.2 eV), indicating nucleophilic reactivity at the pyrazole N1 position .

- Molecular Dynamics : GROMACS simulations model solvation effects in DMSO, predicting aggregation tendencies at >10 mM concentrations .

Advanced: How does solvent choice impact stability during long-term storage?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the ethanol moiety occurs in aqueous buffers (pH < 5 or >9); DMSO or anhydrous ethanol reduces degradation (<5% over 6 months at −20°C) .

- Analytical Monitoring : Accelerated stability studies (40°C/75% RH for 3 months) with UPLC-MS track decomposition products (e.g., bromothiophene cleavage) .

Advanced: What strategies elucidate its mechanism of enzyme inhibition?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Direct binding assays with immobilized FabI (KD ≈ 2.3 µM) confirm competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes (ΔH = −12.5 kcal/mol) to distinguish binding modes (entropy-driven vs. enthalpy-driven) .

Advanced: How is chirality (if present) characterized and exploited in derivatization?

Methodological Answer:

- Chiral HPLC : Use Chiralpak IC column (hexane:isopropanol = 90:10) to resolve enantiomers; no inherent chirality reported, but derivatives may require analysis .

- Circular Dichroism (CD) : Monitors Cotton effects in asymmetric derivatives (e.g., amino acid conjugates) .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.